molecular formula C15H25NO4 B11767300 1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid CAS No. 1698748-34-3

1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid

Cat. No.: B11767300
CAS No.: 1698748-34-3
M. Wt: 283.36 g/mol
InChI Key: QHOAPZKLALAPPO-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid typically involves the protection of the amine group in piperidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out under mild conditions, such as room temperature or slightly elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid primarily involves the protection of amine groups. The tert-butoxycarbonyl group is introduced to the amine, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be selectively removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Uniqueness: 1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

CAS No.

1698748-34-3

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

4-cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-7-15(8-10-16,12(17)18)11-5-4-6-11/h11H,4-10H2,1-3H3,(H,17,18)

InChI Key

QHOAPZKLALAPPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2CCC2)C(=O)O

Origin of Product

United States

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